molecular formula C15H24O2 B588082 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester CAS No. 76163-95-6

2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester

Cat. No.: B588082
CAS No.: 76163-95-6
M. Wt: 236.355
InChI Key: YWSLSUSMWVPGSE-RYUDHWBXSA-N
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Chemical Reactions Analysis

2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester include:

These compounds share similar bicyclic structures but differ in functional groups, which can affect their chemical reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)13(16)17-9-10-6-7-11-8-12(10)15(11,4)5/h6,11-12H,7-9H2,1-5H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSLSUSMWVPGSE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652364
Record name [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76163-95-6
Record name [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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